AGL-2263 is a novel compound classified as an insulin receptor inhibitor. It has garnered interest in the field of biomedical research due to its potential implications in metabolic disorders, particularly diabetes. This compound is identified by its CAS number 638213-98-6 and has been studied for its effects on insulin signaling pathways.
AGL-2263 is primarily sourced from pharmaceutical research focusing on insulin receptor modulation. It is classified under small molecule inhibitors targeting the insulin receptor and insulin-like growth factor receptor pathways, which play crucial roles in glucose metabolism and cellular growth regulation.
The synthesis of AGL-2263 involves several chemical reactions that typically include:
The synthesis may employ techniques such as:
AGL-2263 possesses a complex molecular structure that can be represented by its chemical formula. The exact arrangement of atoms defines its interaction with biological targets.
AGL-2263 undergoes specific chemical reactions that are crucial for its activity as an insulin receptor inhibitor. These may include:
The kinetics of these reactions can be analyzed using enzyme assays to determine the inhibition constants and efficacy.
AGL-2263 exerts its effects primarily through competitive inhibition of the insulin receptor. This mechanism involves:
AGL-2263 is characterized by specific physical properties such as:
Chemical properties include:
Relevant data can be obtained from standard chemical databases or experimental studies.
AGL-2263 has potential applications in scientific research focusing on:
AGL-2263 (also designated AG 2263) represents a strategically engineered tyrosine kinase inhibitor developed to overcome limitations observed in its predecessor, tyrphostin AG 538. This compound emerged from targeted medicinal chemistry efforts focused on optimizing receptor affinity and metabolic stability while preserving the core inhibitory mechanism against key oncogenic targets—specifically the insulin receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R). These receptors play pivotal roles in cancer cell proliferation and survival pathways, making their selective inhibition a promising therapeutic strategy. AGL-2263 maintains potent inhibition of these targets while introducing critical structural refinements that confer superior oxidative stability compared to the parent molecule [1] [3].
AGL-2263 was explicitly designed as a bioisostere of tyrphostin AG 538. Bioisosterism involves replacing a moiety within a lead compound with another that shares similar physicochemical properties, aiming to enhance pharmacological parameters without compromising biological activity. AG 538 itself is a substrate-competitive inhibitor known for its selectivity toward IR and IGF-1R kinase domains. However, its clinical potential was hampered by metabolic instability, particularly susceptibility to oxidative degradation in cellular environments. Researchers identified the catechol group within AG 538 as a primary site of metabolic oxidation, leading to rapid inactivation. This structural liability motivated the systematic replacement of the catechol unit with a benzoxazolone heterocycle—a modification designed to mimic the spatial and electronic properties of the original pharmacophore while resisting enzymatic and chemical oxidation. The benzoxazolone group maintains the hydrogen-bonding capacity and planar geometry crucial for target engagement but replaces the oxidatively labile catechol hydroxyl groups with a more robust fused heterocyclic system [3] [1].
The defining structural modification in AGL-2263 is the replacement of AG 538's catechol ring with a benzoxazolone moiety. This alteration fundamentally alters the molecule's electronic configuration and reactivity toward oxidants. Benzoxazolone is a bicyclic structure incorporating oxygen and nitrogen atoms within a stable aromatic system. Unlike the electron-rich, redox-active catechol, benzoxazolone exhibits greater inherent stability due to its delocalized electron system and lack of readily oxidizable phenolic hydrogens. Computational and experimental analyses confirmed that this modification preserved the molecular volume and dipole moment essential for fitting the substrate-binding pocket of IGF-1R and IR. Furthermore, the benzoxazolone nitrogen provides an additional, albeit weak, hydrogen bond acceptor site, potentially contributing to target affinity. The molecular formula of AGL-2263 is C₁₇H₁₀N₂O₅ (molecular weight: 322.28 g/mol), reflecting the incorporation of the benzoxazolone nitrogen and oxygen atoms compared to AG 538's predominantly carbon-based catechol system [1] [3] [6].
Table 1: Structural Comparison of AG 538 and AGL-2263
Feature | Tyrphostin AG 538 | AGL-2263 | Functional Consequence |
---|---|---|---|
Pharmacophore Core | Catechol (1,2-dihydroxybenzene) | Benzoxazolone | Replaces oxidatively labile group |
Molecular Formula | C₁₇H₁₂INO₄* | C₁₇H₁₀N₂O₅ | Incorporates nitrogen heteroatom |
Key Reactive Site | Catechol hydroxyls | Benzoxazolone carbonyl/imine | Reduced redox activity; stable to cellular oxidants |
Biological Target Engagement | H-bond donation from catechol | H-bond acceptance from benzoxazolone N/O | Maintains binding to kinase substrate site |
Primary Stability Advantage | Low (rapid oxidation) | High (resists oxidative degradation) | Enhanced cellular half-life & sustained activity |
*Note: AG 538 structure referenced via its iodinated analog I-OMe-Tyrphostin AG 538 (PubChem CID 5353685) for comparison [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7